BenchChemオンラインストアへようこそ!

Rosiptor

SHIP1 activation mechanism allosteric regulation C2 domain

Rosiptor (AQX-1125) is a first-in-class, synthetic small-molecule allosteric activator of the SH2 domain-containing inositol 5'-phosphatase 1 (SHIP1) enzyme. It functions by enhancing the negative regulatory role of SHIP1 within the PI3K signaling pathway, a central node in cellular activation, proliferation, and inflammatory responses.

Molecular Formula C20H35NO2
Molecular Weight 321.5 g/mol
CAS No. 782487-28-9
Cat. No. B610560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRosiptor
CAS782487-28-9
SynonymsRosiptor;  AQX-1125;  AQX 1125;  AQX1125
Molecular FormulaC20H35NO2
Molecular Weight321.5 g/mol
Structural Identifiers
SMILESCC1(CCC(CC1CO)O)C2CCC3(C(C2CN)CCC3=C)C
InChIInChI=1S/C20H35NO2/c1-13-4-5-17-16(11-21)18(7-9-19(13,17)2)20(3)8-6-15(23)10-14(20)12-22/h14-18,22-23H,1,4-12,21H2,2-3H3/t14-,15+,16+,17+,18+,19-,20+/m1/s1
InChIKeyMDEJTPWQNNMAQF-BVMLLJBZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Rosiptor (CAS 782487-28-9) for Research: A First-in-Class, Orally Bioavailable SHIP1 Activator with Validated Anti-Inflammatory Activity


Rosiptor (AQX-1125) is a first-in-class, synthetic small-molecule allosteric activator of the SH2 domain-containing inositol 5'-phosphatase 1 (SHIP1) enzyme [1]. It functions by enhancing the negative regulatory role of SHIP1 within the PI3K signaling pathway, a central node in cellular activation, proliferation, and inflammatory responses [2]. Unlike direct PI3K inhibitors, which can block both beneficial and pathogenic signaling, SHIP1 activation offers a distinct mechanism to restore homeostatic control of the pathway [3]. Rosiptor is characterized by oral bioavailability and has been advanced through multiple clinical trials for inflammatory conditions, providing a substantial body of preclinical and clinical validation for research applications [4].

Why Generic SHIP1 Agonists or PI3K Inhibitors Cannot Substitute for Rosiptor in Research


The PI3K signaling axis is targeted by a diverse array of compounds, yet their mechanisms, selectivity, and downstream effects are fundamentally distinct. Direct PI3K catalytic inhibitors (e.g., idelalisib) block all signaling downstream of the enzyme, which can lead to on-target toxicities and immunosuppression [1]. In contrast, SHIP1 activation represents a physiological 'brake' on the pathway, dampening but not eliminating signaling [2]. However, not all SHIP1 agonists are equivalent. Emerging compounds like K306 and AQX-016A exhibit different structural dependencies (e.g., C2 domain requirement) and potency profiles [3]. Rosiptor's specific activation mechanism, combined with its extensive in vivo pharmacokinetic characterization and clinical trial history, makes it a well-validated tool for investigating SHIP1-mediated biology. Substitution with a less characterized SHIP1 agonist or a direct PI3K inhibitor introduces significant experimental variables that confound data interpretation.

Rosiptor (AQX-1125): Quantitative Evidence of Differentiation from Related SHIP1 Agonists and PI3K Inhibitors


Rosiptor Requires the SHIP1 C2 Domain for Enzymatic Activation, Distinguishing it from K306-Class Agonists

Rosiptor's ability to activate the SHIP1 phosphatase is dependent on the presence of the enzyme's C2 domain. At a concentration of 100 μM, Rosiptor increases native SHIP1 activity by 28% but exhibits no detectable effect on the SHIP1δC2 (C2 domain-deleted) enzyme variant [1]. In contrast, the more recently developed, high-potency SHIP1 agonist K306 (EC50 119 nM) does not require the C2 domain for its activity [2]. This indicates that Rosiptor and K306 likely activate SHIP1 via distinct allosteric mechanisms.

SHIP1 activation mechanism allosteric regulation C2 domain

Rosiptor Exhibits Cell-Type Specific Inhibition of PI3K/Akt Signaling with Quantified Potency

Rosiptor's engagement of SHIP1 leads to a functional, concentration-dependent reduction in PI3K pathway output, as measured by Akt phosphorylation. In MOLT-4 T lymphoblast cells, a 30-minute incubation with Rosiptor at 0.1 μM resulted in a 34% reduction in Akt phosphorylation, while 10 μM produced an 82% reduction [1]. This effect is SHIP1-dependent, as Rosiptor fails to inhibit Akt phosphorylation in SHIP1-deficient Jurkat T cells at concentrations up to 10 μM [1].

Akt phosphorylation SHIP1 activity leukocyte signaling

Validated Oral Pharmacokinetic Profile in Rats with >80% Bioavailability

Rosiptor is characterized by a well-defined pharmacokinetic profile suitable for oral administration in preclinical models. Following a single oral dose of 10 mg/kg in rats, Rosiptor achieved a maximum plasma concentration (Cmax) of 0.830 μM and exhibited a terminal half-life (t1/2) of 5.2 hours [1]. Critically, its oral bioavailability in rats was determined to be >80%, enabling consistent systemic exposure for in vivo efficacy studies [1].

oral bioavailability pharmacokinetics Cmax t1/2

In Vivo Anti-Inflammatory Efficacy Confirmed by Reduction in Pulmonary Leukocyte Infiltration

The functional consequence of SHIP1 activation by Rosiptor in vivo is a significant reduction in inflammation. In a mouse model of NSC-125066-induced pulmonary inflammation, a 3-day oral treatment with Rosiptor at doses of 3-30 mg/kg resulted in a significant, dose-dependent decrease in the total number of bronchoalveolar lavage (BAL) leukocytes [1]. This effect was accompanied by a reduction in myeloperoxidase (MPO) activity, a marker of neutrophil infiltration [1].

in vivo efficacy lung inflammation leukocyte chemotaxis

High Selectivity Profile Confirmed by Lack of Activity on Six Nuclear Receptors at 30 μM

To mitigate confounding off-target pharmacology, Rosiptor was profiled against a panel of nuclear hormone receptors. At a concentration of 30 μM, Rosiptor demonstrated no functional effect on androgen, estrogen, estrogen-related receptor α, glucocorticoid, mineralocorticoid, or progesterone receptors . This high concentration (significantly above its active cellular range) underscores its specificity for SHIP1.

selectivity nuclear receptor off-target effects

Rosiptor (AQX-1125): Recommended Research Applications Based on Validated Evidence


Investigating PI3K-Dependent Inflammatory Signaling in Immune Cells

Use Rosiptor to interrogate the SHIP1-PI3K-Akt axis in immune cell models. Based on evidence of concentration-dependent Akt inhibition in MOLT-4 cells (34% at 0.1 μM to 82% at 10 μM) [1], researchers can establish a quantitative dose-response relationship. The use of SHIP1-deficient Jurkat cells as a negative control is recommended to confirm target specificity [1].

Evaluating Anti-Inflammatory Efficacy in Preclinical In Vivo Models

Employ Rosiptor as a validated tool compound for oral dosing in rodent models of inflammation. Supported by its >80% oral bioavailability and defined PK parameters (Cmax 0.830 μM, t1/2 5.2h at 10 mg/kg) [1], it is suitable for both acute and sub-chronic studies. Its demonstrated ability to reduce pulmonary leukocyte infiltration in a challenge model provides a clear efficacy benchmark [1].

Differentiating SHIP1-Mediated Effects from Glucocorticoid Receptor Activity

Utilize Rosiptor's high selectivity profile as a critical control. The confirmed lack of activity on glucocorticoid, androgen, estrogen, and other nuclear receptors at 30 μM makes it an ideal tool for studies aiming to distinguish SHIP1-dependent anti-inflammatory mechanisms from those mediated by steroid pathways, eliminating a major source of off-target effects.

Probing C2 Domain-Dependent Allosteric Activation of SHIP1

Employ Rosiptor as a pharmacological probe for the C2-domain-dependent activation mechanism of SHIP1. Its documented 28% activation of native SHIP1 but 0% activation of the C2-deleted (SHIP1δC2) variant at 100 μM [1] provides a specific functional readout for studying the structural determinants of this allosteric mechanism, in contrast to C2-independent agonists like K306.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rosiptor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.